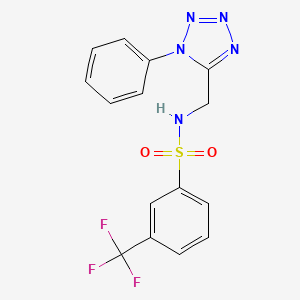
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common approach is the reaction of phenylhydrazine with trifluoromethylbenzenesulfonyl chloride under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tetrazole ring and benzenesulfonamide moiety contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-((1-phenyl-1H-tetrazol-5-yl)methyl)trifluoromethanesulfonamide: Lacks the benzenesulfonamide moiety.
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide: Lacks the trifluoromethyl group and has an amide instead of a sulfonamide.
Uniqueness: N-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the benzenesulfonamide moiety, which contribute to its distinct chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Propiedades
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)11-5-4-8-13(9-11)26(24,25)19-10-14-20-21-22-23(14)12-6-2-1-3-7-12/h1-9,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCCORCOPAANHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














